molecular formula C13H17NO2 B12586778 Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate CAS No. 647018-73-3

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate

Cat. No.: B12586778
CAS No.: 647018-73-3
M. Wt: 219.28 g/mol
InChI Key: RGZQQRNPSMIUHN-UHFFFAOYSA-N
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Description

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a methyl group, a phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with N-methyl-N-phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)acetate
  • Ethanol, 2-[methyl(phenylmethyl)amino]

Uniqueness

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

647018-73-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-[(N-methylanilino)methyl]prop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)11(2)10-14(3)12-8-6-5-7-9-12/h5-9H,2,4,10H2,1,3H3

InChI Key

RGZQQRNPSMIUHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN(C)C1=CC=CC=C1

Origin of Product

United States

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